3-butanoyl-7-hydroxy-2H-chromen-2-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butanoyl-7-hydroxy-2H-chromen-2-one can be achieved through the Knoevenagel condensation reaction. This involves the reaction of 2,4-dihydroxybenzaldehyde with ethyl acetoacetate in the presence of a base such as piperidine in ethanol . The reaction conditions typically include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-butanoyl-7-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The carbonyl group at the 3-position can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Formation of 7-keto-3-butanoyl-2H-chromen-2-one.
Reduction: Formation of 3-hydroxy-7-hydroxy-2H-chromen-2-one.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a fluorescent probe in analytical chemistry.
Biology: Exhibits antimicrobial, antioxidant, and anti-inflammatory properties, making it a candidate for developing new therapeutic agents.
Medicine: Investigated for its potential use in treating diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry: Used in the formulation of cosmetics and personal care products due to its antioxidant properties.
Mechanism of Action
The mechanism of action of 3-butanoyl-7-hydroxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Antimicrobial Activity: Disrupts the cell membrane of microorganisms, leading to their death.
Comparison with Similar Compounds
3-butanoyl-7-hydroxy-2H-chromen-2-one can be compared with other coumarin derivatives such as:
3-acetyl-7-hydroxy-2H-chromen-2-one: Similar structure but with an acetyl group instead of a butanoyl group.
7-hydroxy-4-methylcoumarin: Lacks the butanoyl group and has a methyl group at the 4-position.
Esculetin (6,7-dihydroxycoumarin): Contains two hydroxyl groups at the 6 and 7 positions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other coumarin derivatives .
Properties
IUPAC Name |
3-butanoyl-7-hydroxychromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-2-3-11(15)10-6-8-4-5-9(14)7-12(8)17-13(10)16/h4-7,14H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTCLOZYLFQMLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC2=C(C=C(C=C2)O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432213 | |
Record name | 3-butyryl-7-hydroxycoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19491-89-5 | |
Record name | 3-butyryl-7-hydroxycoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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